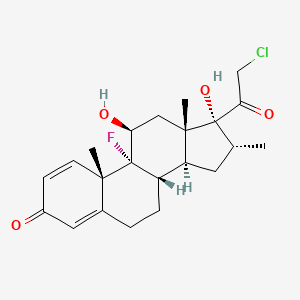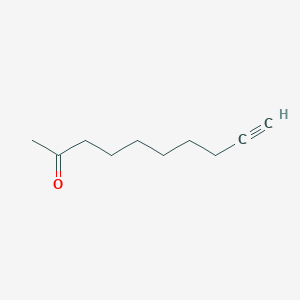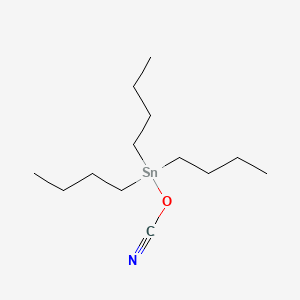
Stannane, cyanatotributyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, cyanatotributyl-, also known as tributylcyanostannane, is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and one cyanato group. Organotin compounds are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, cyanatotributyl- typically involves the reaction of tributyltin hydride with cyanogen bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Bu3SnH+BrCN→Bu3SnCN+HBr
In this reaction, tributyltin hydride (Bu₃SnH) reacts with cyanogen bromide (BrCN) to form tributylcyanostannane (Bu₃SnCN) and hydrogen bromide (HBr) as a byproduct.
Industrial Production Methods
Industrial production of stannane, cyanatotributyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Stannane, cyanatotributyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The cyanato group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can replace the cyanato group under appropriate conditions.
Major Products
Oxidation: Tin oxides (e.g., SnO₂)
Reduction: Reduced tin species
Substitution: Various substituted organotin compounds
Scientific Research Applications
Stannane, cyanatotributyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of stannane, cyanatotributyl- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The tin atom can form stable complexes with other molecules, facilitating reactions such as radical formation and substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Tributyltin hydride (Bu₃SnH)
- Tributyltin chloride (Bu₃SnCl)
- Tributyltin oxide (Bu₃Sn₂O)
Uniqueness
Stannane, cyanatotributyl- is unique due to the presence of the cyanato group, which imparts distinct reactivity compared to other tributyltin compounds. This makes it particularly useful in specific synthetic applications where the cyanato group can participate in further transformations.
Properties
CAS No. |
4027-17-2 |
|---|---|
Molecular Formula |
C13H27NOSn |
Molecular Weight |
332.07 g/mol |
IUPAC Name |
tributylstannyl cyanate |
InChI |
InChI=1S/3C4H9.CHNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;3H;/q;;;;+1/p-1 |
InChI Key |
LLDUEXYZJWDSJM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


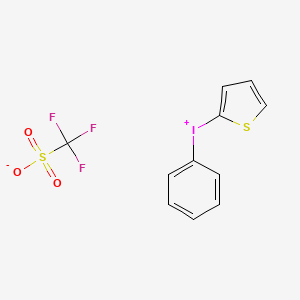
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
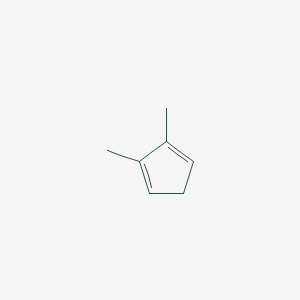
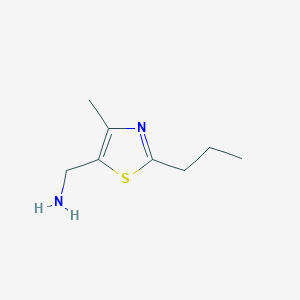
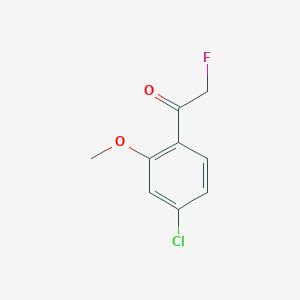
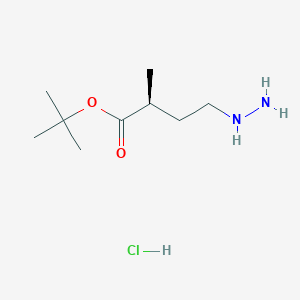

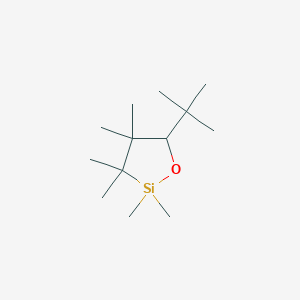
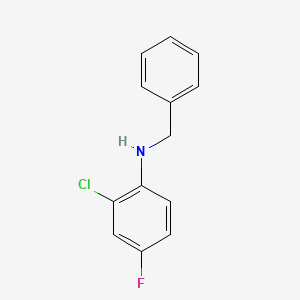
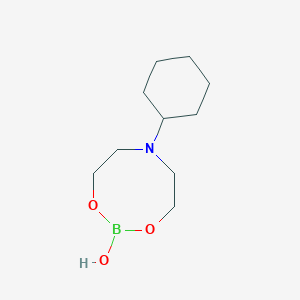
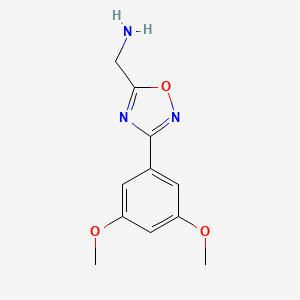
![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)
